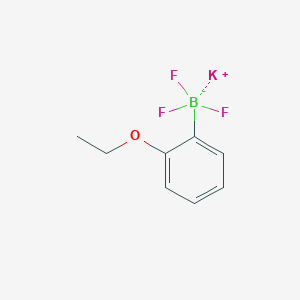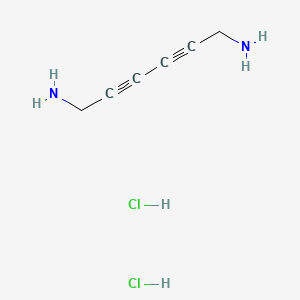![molecular formula C7H7FN2 B13456317 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13456317.png)
4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 4-position, which imparts distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine can be achieved through several routes. One efficient method involves the regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide using either the Balz-Schiemann reaction or lithium-halogen exchange . These methods allow for the precise introduction of the fluorine atom at the desired position, resulting in the formation of this compound.
Análisis De Reacciones Químicas
4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine exerts its effects involves the inhibition of FGFRs. These receptors play a crucial role in cell proliferation, migration, and angiogenesis. By binding to FGFRs, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, thereby inhibiting cancer cell growth and metastasis .
Comparación Con Compuestos Similares
4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: The parent compound without the fluorine atom.
5-fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A derivative with additional functional groups.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: Compounds with different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H7FN2 |
|---|---|
Peso molecular |
138.14 g/mol |
Nombre IUPAC |
4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H7FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) |
Clave InChI |
MBEVMFCZNTVZIT-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=NC=CC(=C21)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
![5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride](/img/structure/B13456259.png)


![2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)

![4-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13456275.png)

![2-Methylidenespiro[3.3]heptane](/img/structure/B13456292.png)

